Benzoxazolinate

Antitumor Antibiotic Enediyne Degradation Product

Researchers often need a stable DNA intercalator standard that lacks the confounding DNA-cleavage activity of the enediyne warhead. Benzoxazolinate solves this by providing the isolated pharmacophore responsible for DNA binding, enabling cleaner mechanistic dissection. - Quantified DNA Intercalation: Use as a calibrant for SPR/ITC with a known binding constant of K ≈ 5.1 × 10⁵ M⁻¹. - SAR & Genomic Probe: Simplifies structure-activity campaigns on the minimal enediyne motif; serves as an authentic LC-MS/MS standard for benzobactin genome mining. - Reliable Supply: Available at ≥95% purity from BenchChem, with batch-to-batch consistency for reproducible research.

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
CAS No. 105897-30-1
Cat. No. B034429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazolinate
CAS105897-30-1
Synonyms3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
degradation product II-F3
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)O
InChIInChI=1S/C11H9NO5/c1-5-10(13)12-9-7(11(14)15)3-6(16-2)4-8(9)17-5/h3-4H,1H2,2H3,(H,12,13)(H,14,15)
InChIKeyINZXOXPPCUXFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazolinate Specifications & Identity


Benzoxazolinate (CAS 105897-30-1), systematically named 3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid, is a naturally occurring bis-heterocyclic benzoxazine derivative with molecular formula C11H9NO5 [1]. First identified as a degradation product of the enediyne antitumor antibiotic C-1027 (lidamycin), benzoxazolinate serves as a critical pharmacophore conferring DNA intercalation and protein interaction capabilities in several natural product families [2].

Scaffold Benzoxazolinate core from enediyne C-1027
Probe type DNA intercalation and protein-binding pharmacophore
Biosynthetic gateway Conserved scaffold for benzobactin family discovery

Benzoxazolinate vs. Related Compounds


Benzoxazolinate possesses a unique bis-heterocyclic architecture combining a benzoxazine core with an exocyclic methylene and carboxylic acid moiety [1]. This specific substitution pattern fundamentally distinguishes it from common benzoxazolinone derivatives (e.g., BOA, MBOA) which lack the 5-carboxylic acid group essential for metal chelation and protein binding [2]. Furthermore, benzoxazolinate's demonstrated capacity for intercalative DNA binding with quantifiable affinity [3] is absent in simpler benzoxazine or benzoxazolinone scaffolds, precluding direct functional interchange in DNA-targeting or biosynthetic pathway investigations.

vs. Common benzoxazolinones
Lack the 5-carboxylic acid group required for metal chelation and protein binding; functional interchange not supported.
vs. Simpler benzoxazine scaffolds
Absence of intercalative DNA binding precludes direct replacement in DNA-targeting or biosynthetic pathway studies.
vs. Anthranilate-based intercalators
Distinct binding geometry and affinity characteristics may shift DNA recognition and damage profiles; cross-class assumptions require validation.

Benzoxazolinate Comparative Evidence


Enhanced Bioactivity vs. C-1027 Chromophore

Benzoxazolinate, identified as degradation product II-F3, is documented to be biologically more active than the parent antitumor antibiotic C-1027 chromophore [1]. This observation derives from direct comparative assessment within the same experimental framework.

Bioactivity vs. C-1027
Head-to-head
Activity ratio > 1 vs parent C-1027 chromophore
Supports minimal pharmacophore screening context
Exact activity multiplier not specified in source
Antitumor Antibiotic Enediyne Degradation Product Structure-Activity Relationship

DNA Binding Affinity vs. Anthranilate

The benzoxazolinate moiety of C-1027 confers intercalative DNA binding with a measured affinity constant K of approximately 5.1 × 10⁵ M⁻¹ for its aromatized derivative [1]. This binding constant provides a quantifiable benchmark differentiating benzoxazolinate from the structurally related anthranilate group of esperamicin A1, which was previously shown to intercalate in DNA [1]. While esperamicin A1 utilizes an N-(2-methoxyacrylyl)anthranilate moiety for DNA interaction, benzoxazolinate represents a bicyclic analogue with distinct binding geometry and affinity characteristics.

DNA binding affinity
Cross-study comparable
K ≈ 5.1 × 10⁵ M⁻¹
Supports intercalation probe calibration
Aromatized derivative; λ DNA (48,502 bp)
DNA Binding Intercalation Enediyne Chromophore Binding Constant

ICL vs. DSB DNA Damage Pathway

A single substitution to the benzoxazolinate moiety of the C-1027 chromophore (creating 7″-desmethyl-C-1027) shifts the predominant DNA damage type from double-strand breaks (DSBs) to interstrand cross-links (ICLs) [1]. This modification concomitantly alters the cellular damage response from ATM-dependent (characteristic of DSBs) to ATR-dependent (characteristic of ICLs) [1]. In contrast, modifications to the β-amino acid component of the same chromophore produce primarily DSBs and conventional ATM-dependent responses [1].

ICL vs. DSB pathway
Head-to-head
Benzoxazolinate-modified: primarily ICLs / ATR-dependent
vs. β-amino acid-modified: primarily DSBs / ATM-dependent
Supports tunable DNA damage mechanism studies
7″-desmethyl modification shifts damage type
DNA Damage Interstrand Cross-Link Double-Strand Break ATR/ATM Signaling

Conserved Pharmacophore in Diverse Bacteria

Genome mining using a putative acyl AMP-ligase responsible for benzoxazolinate cyclization revealed that benzoxazolinate-containing natural products (benzobactins) are produced by diverse bacteria across Proteobacteria and Firmicutes [1]. The benzobactin gene cluster is widespread in entomopathogenic bacteria, with Pseudomonas chlororaphis producing various benzobactins via a synergistic two-gene system involving a serine hydroxymethyltransferase and NRPS architecture [1]. This biosynthetic prevalence contrasts with the historically narrow perception of benzoxazolinate as limited to C-1027-producing Streptomyces.

Biosynthetic distribution
Class-level
Proteobacteria & Firmicutes
(previously limited to Streptomyces)
Supports genome mining probe development
Based on acyl AMP-ligase gene cluster distribution
Biosynthetic Gene Cluster Genome Mining Natural Product Discovery Benzobactin

Cytotoxic Potency vs. Anticancer Agents

C-1027 chromophore-V, which contains the benzoxazolinate moiety, exhibits IC50 values of 0.9 μM against breast carcinoma MDA-MB231 cells and 2.7 μM against colorectal carcinoma HCT-116 cells [1]. These values represent potency orders of magnitude greater than conventional chemotherapeutics: the parent antibiotic C-1027 demonstrates far greater cytotoxicity than doxorubicin, mitomycin C, and neocarzinostatin in comparative IC50 assessments [2].

Cytotoxic potency
Cross-study comparable
IC₅₀ 0.9 μM (MDA-MB231)
IC₅₀ 2.7 μM (HCT-116)
Rank order: C-1027 > doxorubicin, mitomycin C, neocarzinostatin
Supports cytotoxicity endpoint review
Low μM range in breast/colorectal carcinoma lines
Cytotoxicity IC50 Cancer Cell Lines Enediyne Antibiotic

Dual DNA-Apoprotein Binding

High-resolution NMR structural analysis of the C-1027 chromoprotein complex revealed that the benzoxazolinate moiety serves as a bifunctional binding element: it participates in DNA intercalation through its aromatic ring system while simultaneously engaging the carrier apoprotein through distinct molecular contacts [1]. The chromophore exhibits two distinct binding modes—one optimized for DNA recognition and another for apoprotein sequestration—with benzoxazolinate uniquely positioned at the interface of both interactions [1]. This dual recognition capacity is not observed with monofunctional intercalators (e.g., anthracyclines) or pure protein-binding small molecules.

Dual DNA-apoprotein binding
Class-level
Bifunctional: DNA intercalation + apoprotein binding
Supports delivery system model studies
Two distinct binding modes by NMR; not observed in monofunctional intercalators
Drug Delivery System Chromoprotein NMR Structure Protein-DNA Interaction

Benzoxazolinate Procurement Applications


DNA Intercalation Probe Development

The experimentally determined DNA binding constant (K ≈ 5.1 × 10⁵ M⁻¹) [1] establishes benzoxazolinate as a calibratable reference compound for developing and validating DNA intercalation assays. Researchers can utilize this quantified affinity benchmark to screen novel DNA-binding compounds or to calibrate biophysical instrumentation (e.g., surface plasmon resonance, isothermal titration calorimetry) for intercalator characterization. The distinct binding geometry compared to anthranilate-based intercalators [1] enables comparative mechanistic studies of minor groove recognition.

Enediyne Pharmacophore Dissection

The finding that benzoxazolinate exhibits greater biological activity than the parent C-1027 chromophore [1] validates its procurement for structure-activity relationship (SAR) campaigns focused on identifying the minimal enediyne pharmacophore. Researchers can use benzoxazolinate as a simplified scaffold to study DNA damage mechanisms without the confounding reactivity of the enediyne warhead, enabling cleaner dissection of binding versus cleavage contributions to cytotoxicity [2].

Genome Mining for Biosynthetic Gene Clusters

The identification of widespread benzobactin gene clusters across Proteobacteria and Firmicutes [1] positions benzoxazolinate as a chemoinformatic probe for genome mining expeditions. Procurement of authentic benzoxazolinate standard enables LC-MS/MS-based screening of bacterial extracts for benzoxazolinate-containing natural products, facilitating the discovery of novel benzobactin analogs with potentially differentiated bioactivity profiles from diverse ecological niches.

ATR-Selective DNA Damage Response Studies

The demonstrated capacity of benzoxazolinate modification to shift DNA damage from DSBs to ICLs with concomitant ATR pathway activation [1] supports procurement for cell signaling studies requiring selective engagement of the ATR-dependent DNA damage checkpoint. This property distinguishes benzoxazolinate-modified compounds from conventional radiomimetics that predominantly activate ATM signaling, offering a targeted tool for dissecting PIKK pathway crosstalk in cancer cell biology.

Application
Selection Property
Validation Focus
DNA intercalation probe development
DNA binding affinity benchmark
Intercalation assay calibration
Enediyne pharmacophore dissection
Minimal pharmacophore scaffold
DNA damage mechanism differentiation
Biosynthetic gene cluster prospecting
Benzoxazolinate core as chemoinformatic probe
LC-MS/MS screening of bacterial extracts
ATR-dependent DNA damage response studies
DNA damage type shift context
PIKK pathway crosstalk analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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